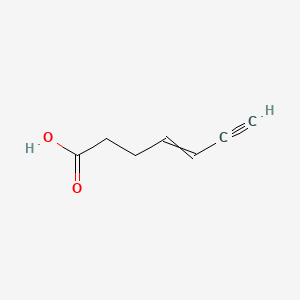

Hept-4-EN-6-ynoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

hept-4-en-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h1,3-4H,5-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHANHMRQCTFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695495 | |

| Record name | Hept-4-en-6-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18525-62-7 | |

| Record name | Hept-4-en-6-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Hept 4 En 6 Ynoic Acid and Its Precursors

Convergent and Divergent Synthetic Strategies

The synthesis of the hept-4-en-6-ynoic acid skeleton can be achieved through both convergent and divergent strategies. Convergent syntheses involve the separate preparation of key fragments of the molecule, which are then combined in the later stages. Divergent strategies, conversely, start from a common intermediate that is then elaborated into a variety of target molecules.

Multicomponent Coupling Approaches for the this compound Skeleton

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer an efficient route to complex molecules like this compound. These approaches are characterized by high atom economy and procedural simplicity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type)

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgwikipedia.org This reaction is particularly well-suited for the synthesis of enynes and has been applied to the preparation of enynoic acids. rsc.org The reaction typically proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org

The catalytic cycle of the copper-co-catalyzed Sonogashira reaction is believed to involve two independent cycles. rsc.org In the palladium cycle, oxidative addition of the vinyl or aryl halide to a Pd(0) species is followed by transmetalation from the copper acetylide and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of a copper acetylide from the terminal alkyne, facilitated by a base, which then participates in the transmetalation step. rsc.org

A general procedure for the synthesis of enynoic acids via Sonogashira coupling involves reacting a vinyl halide, such as (3E)-iodoprop-2-enoic acid, with a terminal alkyne in the presence of a palladium catalyst like palladium(II) acetate (B1210297), a phosphine (B1218219) ligand such as triphenylphosphine, a copper(I) salt like copper iodide, and a base, typically an amine like diisopropylamine, in a solvent such as dimethylformamide (DMF). rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product Type |

| Vinyl Halide | Terminal Alkyne | Pd(OAc)₂, PPh₃, CuI | DMF | Enynoic Acid |

| Aryl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂ | Amine | Aryl-alkyne |

| α,β-unsaturated triazine ester | Terminal Alkyne | NHC-Pd(II)-Allyl | MeCN | Cross-conjugated enynone |

This table summarizes common components in Sonogashira-type coupling reactions. rsc.orgmdpi.com

Recent advancements have explored variations of the Sonogashira reaction, including the use of α,β-unsaturated triazine esters as acyl electrophiles to produce cross-conjugated enynones under base and phosphine ligand-free conditions. mdpi.com Furthermore, decarbonylative Sonogashira cross-coupling reactions have emerged as a novel strategy, utilizing carboxylic acid derivatives as electrophiles. rsc.org

Copper-Mediated Alkylation and Functionalization

Copper-catalyzed reactions are pivotal in organic synthesis for forming carbon-heteroatom and carbon-carbon bonds. In the context of synthesizing molecules related to this compound, copper-mediated alkylation and functionalization play a significant role. These methods can be used to introduce alkyl groups or other functionalities to alkyne or alkene precursors.

Copper-catalyzed decarboxylative functionalization of conjugated β,γ-unsaturated carboxylic acids has been developed for allylic amination, alkylation, sulfonylation, and phosphinoylation. nih.gov This approach is effective for a wide range of radical precursors and various conjugated β,γ-unsaturated carboxylic acids, demonstrating high regioselectivity and functional group tolerance. nih.gov The mechanism is proposed to proceed through a copper-catalyzed electrophilic addition onto the olefin followed by decarboxylation, involving radical intermediates. nih.gov

Enantioconvergent alkylation of oxygen nucleophiles with racemic α-haloamides has been achieved using a chiral copper catalyst based on a bisoxazoline ligand. nih.gov This method provides access to enantioenriched α-oxygenated amides under mild conditions. nih.gov While not directly applied to this compound itself, this methodology highlights the potential of copper catalysis for stereoselective bond formation in related systems.

| Reaction Type | Substrate | Reagent | Catalyst | Product |

| Decarboxylative Alkylation | Conjugated β,γ-Unsaturated Carboxylic Acid | α-Bromocarbonyl derivative | Cu(OTf)₂ | Functionalized Allyl-containing compound |

| Enantioconvergent Alkylation | Racemic α-Haloamide | Oxygen Nucleophile | Chiral Copper/Bisoxazoline | Enantioenriched α-Oxygenated Amide |

| Alkylation of Benzoxazoles | Benzoxazole | Secondary Alkyl Halide | Copper(I) complex | Alkylated Benzoxazole |

This table illustrates the versatility of copper-catalyzed alkylation and functionalization reactions. nih.govnih.govorganic-chemistry.org

Olefin Metathesis Strategies for Alkene Formation

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has become a powerful tool in synthetic organic chemistry. uwindsor.canobelprize.org Enyne metathesis, a variation of this reaction, is particularly relevant to the synthesis of this compound as it directly forms a 1,3-diene moiety from an enyne. nih.govorganic-chemistry.org This transformation is typically catalyzed by ruthenium carbene complexes, such as the Grubbs catalysts. nih.govchim.it

The mechanism of enyne metathesis involves the reaction of the ruthenium carbene with the alkene or alkyne moiety of the enyne substrate. organic-chemistry.orgbeilstein-journals.org This leads to the formation of a metallacyclobutane intermediate, which then undergoes a series of rearrangements to produce the final 1,3-diene product and regenerate the catalyst. nobelprize.orgbeilstein-journals.org Enyne metathesis can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular fashion. chim.itbeilstein-journals.org For the synthesis of an acyclic structure like this compound, a cross-enyne metathesis approach would be employed.

Olefin cross-metathesis (CM) is another valuable strategy for forming the double bond in this compound. researchgate.netresearchgate.net This reaction involves the coupling of two different alkenes. In a potential synthesis of this compound, a precursor containing a terminal alkene could be coupled with another alkene to form the desired internal double bond.

| Metathesis Type | Starting Materials | Catalyst | Product Feature |

| Ring-Closing Enyne Metathesis (RCEYM) | Enyne | Ruthenium Carbene (e.g., Grubbs catalyst) | Cyclic 1,3-Diene |

| Cross-Enyne Metathesis | Alkene and Alkyne | Ruthenium Carbene (e.g., Grubbs catalyst) | 1,3-Diene |

| Olefin Cross-Metathesis (CM) | Two different Alkenes | Ruthenium Carbene (e.g., Grubbs catalyst) | New Alkene |

This table outlines different olefin metathesis strategies applicable to enyne synthesis. nih.govchim.itbeilstein-journals.orgresearchgate.net

Strategic Assembly of this compound from Simpler Building Blocks

The construction of this compound can be approached through the strategic assembly from smaller, readily available starting materials. Retrosynthetic analysis helps to identify these simpler building blocks and the key bond-forming reactions required for their assembly. researchgate.netyoutube.comresearchgate.net For this compound, a retrosynthetic disconnection could break the molecule at the double bond or at the carbon-carbon single bonds adjacent to the unsaturations.

One potential retrosynthetic approach involves disconnecting the molecule to reveal an aldehyde and a phosphonium (B103445) ylide, suggesting a Wittig-type reaction to form the alkene. researchgate.netresearchgate.net Another strategy could involve the coupling of a vinyl metallic species with an electrophile containing the carboxylic acid moiety. The choice of building blocks and the sequence of reactions are crucial for an efficient and stereoselective synthesis.

Alkene Introduction via Wittig Olefination and Derivatives

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com These reactions are highly valuable for introducing the double bond in the this compound backbone with control over stereochemistry.

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to produce an alkene and a phosphine oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides tend to give (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are generally more reactive than the corresponding phosphonium ylides. wikipedia.orguta.edu A significant advantage of the HWE reaction is that it predominantly yields (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture. uta.eduorganic-chemistry.org The stereoselectivity is generally high due to steric control in the transition state. organic-chemistry.org

A study on a greener olefination process demonstrated the synthesis of 4-methyl-hept-4-enoic acid derivatives from levulinic acid using a Wittig reaction in isopropanol (B130326) with mild bases. vulcanchem.comaidic.it This highlights the applicability of Wittig-type reactions for the synthesis of related unsaturated carboxylic acids.

| Reaction | Reactants | Key Reagent | Primary Product | Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Phosphonium Ylide | Alkene + Phosphine Oxide | Varies (Z for non-stabilized ylides) |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Phosphonate-stabilized Carbanion | Alkene + Phosphate byproduct | Predominantly E-alkene |

This table compares the Wittig reaction and the Horner-Wadsworth-Emmons reaction for alkene synthesis. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Alkyne Incorporation via Alkynylation Reactions

The introduction of the terminal alkyne moiety is a critical step in the synthesis of this compound's precursors. Alkynylation reactions, which form carbon-carbon bonds with an alkyne group, are fundamental to this process. These reactions often involve the use of organometallic reagents and can be catalyzed by transition metals to achieve high efficiency and selectivity. rsc.org

A common strategy involves the reaction of a suitable electrophile with an alkynyl nucleophile. For instance, the alkynylation of aldehydes or ketones can generate propargylic alcohols, which are versatile intermediates. nih.gov The use of hypervalent iodine reagents, such as TMS-EBX, has proven effective for the α-alkynylation of carbonyl compounds. epfl.chepfl.ch This method has been successfully applied in the total synthesis of various complex natural products. epfl.ch Furthermore, transition metal catalysis, employing metals like gold, palladium, rhodium, or iridium, can facilitate the direct alkynylation of C-H bonds, offering a more atom-economical approach. rsc.orgepfl.chepfl.ch The choice of catalyst and reaction conditions is crucial for controlling regioselectivity, especially in molecules with multiple potential reaction sites. epfl.ch

| Reagent/Catalyst | Substrate Type | Product | Key Features |

| TMS-EBX | β-ketoesters, ketones, aldehydes | α-alkynylated carbonyl compounds | Versatile, used in complex natural product synthesis. epfl.chepfl.ch |

| Gold (AuCl) | Indoles | C(3) or C(2) alkynylated indoles | Catalyst-dependent regioselectivity. epfl.chepfl.ch |

| Palladium (Pd(II)) | Indoles | C(2) alkynylated indoles | Mild conditions, high yields. epfl.ch |

| Rhodium/Iridium | (Hetero)arenes, Alkenes | Directed C-H alkynylation products | Directed by various functional groups. epfl.ch |

Carboxylic Acid Functionalization in this compound Synthesis

The carboxylic acid group is the defining feature of this compound. Its introduction can be achieved through various synthetic routes, either by direct carboxylation of a precursor or by the transformation of another functional group.

Hydrocarboxylation of Alkynes with Carbon Dioxide

A direct and sustainable approach to installing the carboxylic acid function is the hydrocarboxylation of an alkyne with carbon dioxide (CO₂). researchgate.net This reaction involves the addition of a hydrogen atom and a carboxyl group across the triple bond. Nickel-catalyzed hydrocarboxylation of enynes with CO₂ has been shown to be a highly selective process. acs.orgresearchgate.netacs.org For instance, the reaction of an enyne with diethylzinc (B1219324) (ZnEt₂) and CO₂ in the presence of a nickel catalyst can lead to the selective carboxylation of the alkyne moiety. acs.orgrecercat.cat The regioselectivity of this reaction, particularly for terminal alkynes, can be controlled to produce either linear or branched α,β-unsaturated carboxylic acids. researchgate.net The mechanism of this transformation is thought to involve the formation of an organometallic intermediate that subsequently reacts with CO₂. researchgate.netrecercat.cat

| Catalyst System | Substrate | Product | Selectivity |

| Ni(cod)₂ / ZnEt₂ | Enynes | Cyclized carboxylic acids | Highly selective for the alkyne moiety. acs.orgresearchgate.net |

| Cp₂TiCl₂ / Grignard reagent | Alkynes | α,β-unsaturated carboxylic acids | High regioselectivity. researchgate.net |

| Pd/C / Oxalic Acid | Terminal Alkynes | Acrylic and cinnamic acids | Regiodivergent. researchgate.net |

Oxidative Transformations of Primary Alcohols or Aldehydes

A more traditional yet reliable method for creating the carboxylic acid group is the oxidation of a primary alcohol or an aldehyde. libretexts.orgchemguide.co.uklibretexts.org This approach would typically be employed in the final steps of the synthesis of this compound from a precursor already containing the enyne backbone and a primary alcohol or aldehyde at the appropriate position.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic conditions. libretexts.orgchemguide.co.uklibretexts.org To ensure the reaction proceeds to the carboxylic acid and not just the aldehyde, the reaction is often carried out under reflux with an excess of the oxidizing agent. libretexts.orgchemguide.co.uk Milder and more selective methods have also been developed, such as the use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in combination with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) followed by sodium chlorite (B76162) (NaClO₂). nih.gov This two-step, one-pot procedure is compatible with a wide range of sensitive functional groups. nih.gov Another efficient method involves the oxidative cleavage of a terminal alkyne using reagents like ozone (O₃) or a ruthenium catalyst with an oxidant, which can directly yield a carboxylic acid. orgoreview.comorganic-chemistry.orgorganic-chemistry.orglibretexts.org

| Oxidizing Agent/System | Substrate | Key Features |

| KMnO₄ or K₂Cr₂O₇ / H₂SO₄ | Primary Alcohols, Aldehydes | Strong, requires heating under reflux. libretexts.orgchemguide.co.uklibretexts.org |

| TEMPO / NaOCl, then NaClO₂ | Primary Alcohols | Mild, one-pot procedure, compatible with sensitive groups. nih.gov |

| RuO₂ / Oxone / NaHCO₃ | Alkynes | Efficient cleavage to carboxylic acids under mild conditions. organic-chemistry.orgorganic-chemistry.org |

| Ozonolysis (O₃) | Alkynes | Cleaves the triple bond to form carboxylic acids after workup. orgoreview.comlibretexts.org |

Stereoselective Synthesis of this compound

The geometry of the C4-C5 double bond in this compound can be either (E) (trans) or (Z) (cis). Controlling this stereochemistry is a significant challenge in its synthesis.

Control of (E)/(Z) Stereochemistry of the C4-C5 Double Bond

The stereochemical outcome of the double bond formation is often dictated by the reaction mechanism and the reagents used. For instance, the reduction of an internal alkyne precursor can lead to either the (E) or (Z) alkene. The use of Lindlar's catalyst in hydrogenation reactions typically yields the (Z)-alkene, while dissolving metal reductions, such as with sodium in liquid ammonia, favor the formation of the (E)-alkene. rsc.org In a synthesis of protectin D1, the reduction of an internal alkyne in a precursor using the Lindlar reaction produced the (Z)-double bond with high stereochemical purity. rsc.org Wittig-type reactions can also be employed, where the choice of the ylide and reaction conditions can influence the (E)/(Z) ratio of the resulting alkene. rsc.org

Catalytic Approaches for High Stereoselectivity

Catalytic methods offer a powerful tool for achieving high stereoselectivity in the formation of the C4-C5 double bond. Transition metal catalysts, particularly those based on ruthenium, rhodium, and nickel, have been instrumental in developing stereoselective enyne metathesis and hydrogenation reactions. researchgate.netacs.org For example, ruthenium-carbene mediated intermolecular enyne metathesis initially produces a mixture of (E) and (Z) isomers, but over time, the mixture equilibrates to the more stable (E)-diene. acs.org

Recent advancements have focused on ligand-controlled stereodivergent synthesis, where the same metal catalyst can be directed to produce either the (E) or (Z) isomer by simply changing the ligand. rsc.org For instance, chromium-catalyzed hydrogenation of alkynes can be controlled to yield either (E)- or (Z)-olefins with high selectivity by using different cyclic (alkyl)(amino)carbene (CAAC) ligands. researchgate.net Similarly, nickel-catalyzed reactions have been developed where the choice of base can switch the catalytic cycle to favor either the (E) or (Z) product. researchgate.netrsc.org These catalytic systems provide a high degree of control over the double bond geometry, which is essential for the precise synthesis of stereoisomers of this compound.

| Catalyst System | Reaction Type | Stereochemical Outcome | Key Factor |

| Ruthenium-carbene | Enyne Metathesis | (E)-diene (thermodynamic) | Reaction time (equilibration). acs.org |

| Chromium / CAAC ligands | Alkyne Hydrogenation | (E)- or (Z)-olefin | Choice of CAAC ligand. researchgate.net |

| Nickel / Different bases | Alkyne Hydrogenation | (E)- or (Z)-olefin | Choice of base. researchgate.netrsc.org |

| Ruthenium / Ligand modification | Hydroboration | (E)- or (Z)-vinylboranes | Ligand and activation method. rsc.org |

Influence of Reaction Conditions on Geometric Isomer Purity

The geometry of the carbon-carbon double bond in this compound is a critical aspect of its synthesis, with the (E)-isomer often being the desired product. The purity of this geometric isomer is highly dependent on the chosen synthetic route and the specific reaction conditions employed.

One of the most common methods for forming the C4-C5 double bond is the Wittig reaction . The stereochemical outcome of this reaction is famously influenced by the nature of the phosphorus ylide used. rsc.orgugr.es Stabilized ylides, which contain an electron-withdrawing group (like an ester or ketone), are less reactive and generally lead to the thermodynamically more stable (E)-alkene with high selectivity. rsc.org Conversely, non-stabilized ylides (with alkyl substituents) are more reactive and typically favor the formation of the (Z)-alkene. ugr.es For the synthesis of (E)-Hept-4-en-6-ynoic acid, a stabilized ylide would be the preferred reagent.

Reaction conditions play a pivotal role in refining the stereoselectivity:

Solvent: The choice of solvent can affect reaction rates and selectivity. Polar solvents like DMSO may increase the reaction rate, while non-polar solvents such as toluene (B28343) can sometimes improve selectivity. rsc.org

Temperature: Higher temperatures generally favor the formation of the (E)-alkene, whereas lower temperatures often lead to the (Z)-isomer. rsc.org

Additives: The presence of salts, such as lithium iodide, can influence the reaction intermediates and push the selectivity towards the (Z)-isomer, so salt-free conditions are often preferred for (E)-selectivity with unstabilized ylides. ugr.es

Another relevant method is the Knoevenagel condensation . A modified Knoevenagel condensation of an aldehyde with malonic acid has been shown to produce (E)-alk-3-enoic acids with excellent stereoselectivity (98–99%). d-nb.info This reaction is typically catalyzed by piperidinium (B107235) acetate in polar aprotic solvents like DMSO or DMF at elevated temperatures (e.g., 100 °C). d-nb.info

The Sonogashira coupling , used to form the C-C triple bond by coupling a vinyl halide with a terminal alkyne, is also crucial as it typically retains the stereochemistry of the vinyl halide starting material. researchgate.netosi.lv Therefore, to obtain the (E)-enynoic acid, one must start with an (E)-configured vinyl halide.

| Method | Reagent/Catalyst | Conditions | Predominant Isomer | Selectivity |

| Wittig Reaction | Stabilized Ylide | Standard | (E) | High |

| Wittig Reaction | Non-stabilized Ylide | Li-free, higher temp. | (E) | Moderate to High |

| Wittig Reaction | Non-stabilized Ylide | Low temp., Li-salts | (Z) | High |

| Knoevenagel Condensation | Malonic Acid / Piperidinium Acetate | DMSO or DMF, 100 °C | (E) | Excellent (98-99%) d-nb.info |

| Sonogashira Coupling | Pd Catalyst, Cu(I) cocatalyst | Anhydrous, anaerobic | Retains starting material geometry researchgate.netosi.lv | High |

Enantioselective Synthesis of Chiral this compound Analogues (if applicable)

While this compound itself is not chiral, the introduction of substituents along its carbon chain can create stereocenters. The enantioselective synthesis of such chiral analogues is a significant challenge, addressed by several modern synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms, producing a single enantiomer of the target molecule. google.com

Chiral Auxiliaries and Catalysts in Alkynoic Acid Synthesis

A primary strategy in asymmetric synthesis is the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical course of a reaction. rushim.ruacs.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. rushim.ru

Evans Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in directing asymmetric alkylations. rushim.ru For instance, an achiral acid can be converted to an N-acyl oxazolidinone. Deprotonation followed by reaction with an electrophile proceeds with high diastereoselectivity, dictated by the chiral auxiliary. Subsequent hydrolysis removes the auxiliary to yield the chiral carboxylic acid. beilstein-journals.orgscirp.org

Pseudoephedrine: This compound can serve as a chiral auxiliary for the alkylation of enolates to produce chiral carboxylic acids with high enantiomeric purity. rushim.ru

Camphorsultam: Also known as Oppolzer's sultam, this is another powerful chiral auxiliary used in various transformations, including Michael additions. rushim.ru

Chiral catalysts offer a more atom-economical approach, where a small amount of a chiral molecule directs the reaction enantioselectively.

Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts have become versatile tools in asymmetric synthesis. snnu.edu.cnrsc.org They can activate substrates, such as imines, through a network of hydrogen bonds, facilitating enantioselective additions. snnu.edu.cncardiff.ac.uk This approach has been successfully used to synthesize chiral α-amino alkynoic acid derivatives with high yields and enantiopurities. cardiff.ac.uk

Transition Metal Catalysts: Palladium complexes featuring chiral ligands, such as those with Segphos or other binaphthyl-derived phosphines, can catalyze enantioselective cyclization reactions of alkynoic acids. Nickel catalysts paired with chiral ligands like BenzP* have been used for the enantioselective synthesis of chiral carboxylic acids from terminal alkynes. nih.gov

Kinetic Resolution and Asymmetric Transformations

Kinetic resolution is a method for separating a racemic mixture (a 50:50 mix of two enantiomers) by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer.

A notable example is the kinetic resolution of racemic α-substituted unsaturated carboxylic acids through asymmetric protolactonization . x-mol.comresearchgate.nettandfonline.com In this process, a chiral phosphonium salt catalyst promotes the conversion of one enantiomer of the acid into a lactone at a much faster rate than the other, allowing for the separation of both the lactone and the recovered carboxylic acid with high enantioselectivity. x-mol.comresearchgate.net

Dynamic kinetic resolution (DKR) is an even more powerful technique where the slower-reacting enantiomer is continuously racemized back to the 50:50 mixture. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%. Tandem metal-enzyme DKR has been described for the resolution of chiral unsaturated carboxylic acids. wikipedia.org These enzymatic cascade transformations represent a green and highly enantioselective approach to producing valuable chiral compounds from simple racemic starting materials. chemscene.com

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Electrochemical Synthesis Pathways

Electrosynthesis is an inherently green technique that uses electrical current as a traceless reagent to drive redox reactions, eliminating the need for chemical oxidants or reductants and thereby reducing waste. osi.lvmdpi.com

The carboxylation of unsaturated C-C bonds, such as alkynes and enynes, with carbon dioxide (CO₂) is a key transformation that can be achieved electrochemically. rsc.org This method is typically performed at room temperature and atmospheric pressure. rsc.org Nickel-catalyzed electrochemical carboxylation of enynes has been reported to produce diacids, using a sacrificial magnesium anode to provide electrons and generate a key oxonickelacycle intermediate that facilitates CO₂ insertion. x-mol.com Similarly, cobalt-catalyzed enantioselective intramolecular reductive cyclization of enynes can be performed via electrochemistry, using water as the hydride source. researchgate.net These methods offer a potential pathway for the direct synthesis of this compound or its derivatives by fixing CO₂ onto a suitable enyne precursor, representing a significant advancement in sustainable chemistry. rsc.org

Solvent-Free or Low-Solvent Methodologies

Eliminating or replacing conventional volatile organic solvents (VOCs) is a primary goal of green chemistry. Several strategies are applicable to the synthesis of this compound.

Solvent-Free Reactions: The Knoevenagel condensation, a potential step in the synthesis, can be performed under solvent-free conditions. For example, the reaction of aldehydes with malonic acid using N-methyl morpholine (B109124) as a catalyst can proceed with high regio- and stereoselectivity without any solvent. Similarly, iron-catalyzed cascade reactions of alkynoic acids with amines have been successfully conducted in a solventless system at 100 °C. d-nb.inforesearchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Wittig reactions have been developed that proceed in an aqueous medium, offering a sustainable alternative to traditional organic solvents. rsc.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., urea) and halide salts (e.g., choline (B1196258) chloride) that form a liquid at or near room temperature. DESs are biodegradable, have low volatility, and can be excellent media for metal-catalyzed reactions. Gold(I)-catalyzed cycloisomerization of γ-alkynoic acids has been shown to proceed efficiently in a DES under aerobic conditions at room temperature. rsc.org

| Green Approach | Specific Method | Conditions | Advantages |

| Electrochemical Synthesis | Ni-catalyzed carboxylation of enynes | Sacrificial Mg anode, Ni(bpy)₃(BF₄)₂ catalyst | Uses CO₂ as feedstock, mild conditions rsc.orgx-mol.com |

| Solvent-Free | Knoevenagel Condensation | Aldehyde + Malonic Acid, N-methyl morpholine catalyst | No solvent waste, high selectivity |

| Solvent-Free | Fe-catalyzed cascade reaction | Alkynoic acid + amine, FeBr₂ catalyst, 100 °C | No solvent waste, uses earth-abundant metal d-nb.inforesearchgate.net |

| Low-Solvent | Wittig Reaction | Aqueous medium | Eliminates hazardous organic solvents rsc.org |

| Low-Solvent | Au(I)-catalyzed cycloisomerization | Deep Eutectic Solvent (e.g., 1ChCl/2Urea) | Recyclable, biodegradable solvent, mild conditions rsc.org |

Advanced Chemical Transformations and Reactivity Studies of Hept 4 En 6 Ynoic Acid

Chemoselective and Regioselective Functionalizations

The presence of multiple reactive sites in hept-4-en-6-ynoic acid necessitates a careful selection of reagents and reaction conditions to achieve desired chemical modifications. The ability to selectively target the alkene or alkyne group is crucial for its application in multi-step organic synthesis.

Selective Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a range of addition and cycloaddition reactions.

Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond of this compound can proceed via an electrophilic addition mechanism. This reaction typically leads to the formation of a dihaloalkane derivative. The presence of an electron-rich alkyne might interfere, but selective conditions can be employed. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can favor allylic bromination, while electrophilic addition is favored under ionic conditions. The reaction of unsaturated carboxylic acids with halogens can sometimes lead to halolactonization, where the carboxyl group participates in the reaction to form a lactone ring. acs.org

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the alkene. masterorganicchemistry.com Borane (BH3) or its derivatives add across the double bond, with the boron atom attaching to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding an alcohol. masterorganicchemistry.com This method is highly regioselective and stereoselective, providing a valuable tool for the synthesis of specific alcohol isomers. For example, the hydroboration-oxidation of a related compound, methyl hept-6-enoate, has been utilized in the synthesis of capsaicin (B1668287) metabolites. ingentaconnect.com

Hydration: The acid-catalyzed addition of water across the double bond follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to the formation of an alcohol. libretexts.orgyoutube.com This reaction is typically carried out in the presence of a strong acid like sulfuric acid. libretexts.org The reversibility of this reaction can be controlled by adjusting the temperature and acid concentration. libretexts.orgyoutube.com

Table 1: Electrophilic Addition Reactions at the Alkene Moiety

| Reaction | Reagent(s) | Product Type | Regioselectivity |

|---|---|---|---|

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane | - |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Alcohol | Markovnikov |

Diels-Alder Reaction: The alkene moiety of this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene to form a six-membered ring. sigmaaldrich.comiitk.ac.inwikipedia.org This reaction is a powerful tool for the construction of cyclic systems with high stereocontrol. iitk.ac.inwikipedia.org The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, and the carboxylic acid group in this compound can influence the reaction's stereoselectivity. Lewis acid catalysis can accelerate these reactions. iitk.ac.inrsc.org

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions can occur between the alkene of this compound and another alkene, leading to the formation of a cyclobutane (B1203170) ring. researchgate.net These reactions are often used to synthesize strained ring systems. The regioselectivity and stereoselectivity of these reactions are dependent on the specific substrates and reaction conditions employed. For instance, ruthenium catalysts have been shown to be effective in promoting [2+2] cycloadditions between bicyclic alkenes and alkynyl halides. researchgate.net

Table 2: Cycloaddition Reactions at the Alkene Moiety

| Reaction | Reactant Type | Product Type |

|---|---|---|

| Diels-Alder | Conjugated Diene | Cyclohexene derivative |

| [2+2] Cycloaddition | Alkene | Cyclobutane derivative |

Cross-Metathesis (CM): This reaction involves the exchange of alkylidene fragments between the alkene of this compound and another olefin, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. tugraz.atuwindsor.ca CM is a versatile method for forming new carbon-carbon double bonds. uwindsor.ca The success of a cross-metathesis reaction depends on the catalyst used and the relative reactivity of the two olefin partners. For instance, the cross-metathesis of hept-6-enoic acid derivatives has been employed in the synthesis of natural products. ingentaconnect.com

Ring-Closing Metathesis (RCM): If this compound is appropriately functionalized to contain a second terminal alkene, ring-closing metathesis can be used to form a cyclic compound. lookchemmall.commdpi.com This reaction is a powerful strategy for the synthesis of macrocycles and other cyclic structures. lookchemmall.com The choice of catalyst, often a Grubbs' or Hoveyda-Grubbs catalyst, is critical for the efficiency and stereoselectivity of the RCM reaction. harvard.eduufrgs.br

Table 3: Olefin Metathesis Reactions

| Reaction | Description | Catalyst Example |

|---|---|---|

| Cross-Metathesis | Exchange of alkylidene groups between two olefins | Grubbs' Second Generation Catalyst |

| Ring-Closing Metathesis | Intramolecular metathesis to form a cyclic compound | Hoveyda-Grubbs Catalyst |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Selective Reactions at the Alkyne Moiety

The carbon-carbon triple bond of this compound offers another site for selective chemical transformations.

Hydration: The addition of water to the alkyne moiety, typically catalyzed by mercury(II) salts in acidic conditions, results in the formation of an enol intermediate, which then tautomerizes to the more stable ketone. libretexts.org This reaction follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne. Gold and other transition metal catalysts have also been developed for the hydration of alkynes under milder conditions. nih.govacs.orgorganic-chemistry.orgmdpi.com For terminal alkynes, this reaction selectively produces methyl ketones. libretexts.org

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various catalysts, including those based on alkali metals, alkaline earth metals, lanthanides, and transition metals. libretexts.org This reaction can proceed via either an intermolecular or intramolecular pathway. Intramolecular hydroamination of aminoalkynes is a valuable method for synthesizing nitrogen-containing heterocyclic compounds. libretexts.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the catalyst and the substrate. libretexts.org Gold(I) catalysts have shown significant promise in promoting intramolecular hydroamination reactions. acs.org

Table 4: Selective Reactions at the Alkyne Moiety

| Reaction | Reagent(s)/Catalyst | Product Type |

|---|---|---|

| Hydration | H₂O, HgSO₄, H₂SO₄ or Gold Catalyst | Ketone |

| Hydroamination | Amine, Transition Metal Catalyst | Imine or Enamine |

Click Chemistry Transformations (e.g., Huisgen Cycloadditions)

The terminal alkyne group in this compound makes it a suitable substrate for click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction involves the coupling of an azide (B81097) with a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orgresearchgate.net The copper-catalyzed version of this reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is widely employed due to its high efficiency and regioselectivity. researchgate.net

While specific studies on this compound are not extensively detailed, the reactivity of terminal alkynes in similar molecules is well-documented. For instance, 6-heptynoic acid, which shares the terminal alkyne and carboxylic acid functionalities, readily participates in copper-catalyzed reactions with azide-containing molecules to form triazole linkages. medchemexpress.com This suggests that this compound would similarly react with various organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole derivatives. The general transformation is depicted below:

Table 1: Postulated Huisgen Cycloaddition of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Organic Azide (R-N₃) | Copper(I) | 1-(Substituted)-4-(carboxypropyl-ethenyl)-1,2,3-triazole |

Metal-Catalyzed Alkynylation and Alkyne-Functionalization

The terminal alkyne of this compound is amenable to various metal-catalyzed functionalization reactions beyond cycloadditions. Transition metal catalysis, particularly with palladium, is a powerful tool for C-C bond formation involving alkynes. rsc.orgrsc.org

Decarboxylative coupling reactions, for example, can occur with alkynyl carboxylic acids in the presence of a palladium catalyst. researchgate.net Although this typically involves the loss of the carboxylic acid group, related cross-coupling reactions can functionalize the terminal alkyne. The Sonogashira coupling, a cornerstone of alkyne functionalization, would allow the coupling of this compound with aryl or vinyl halides. While direct examples with this specific acid are scarce in the reviewed literature, the principles of such reactions are broadly applicable. sioc-journal.cn

Furthermore, gold-catalyzed activation of alkynes is a potent method for various transformations. acs.org Gold(I) complexes can activate the alkyne towards nucleophilic attack, enabling a range of functionalizations. acs.org

Table 2: Potential Metal-Catalyzed Functionalizations of the Alkyne Moiety

| Reaction Type | Catalyst | Co-reactant | Potential Product Class |

|---|---|---|---|

| Sonogashira Coupling | Palladium/Copper | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

| Glaser Coupling | Copper | Oxidant | Diyne |

| Hydroamination | Gold/Rhodium | Amine | Enamine/Imine |

| Hydroarylation | Gold/Platinum | Arene | Aryl-substituted alkene |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of classical and modern transformations.

Standard organic transformations can be applied to the carboxylic acid moiety of this compound.

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents will yield the corresponding ester.

Amidation: Treatment with an amine, often activated by a coupling reagent, produces an amide. asiaresearchnews.comlibretexts.org This reaction is fundamental in medicinal chemistry. asiaresearchnews.com

Anhydride (B1165640) Formation: Reaction with an acid chloride or another carboxylic acid molecule under dehydrating conditions can form a mixed or symmetric anhydride, respectively. libretexts.org

These transformations are generally high-yielding and allow for the incorporation of diverse functional groups, enhancing the molecular complexity and utility of the parent acid.

The carboxylic acid can be selectively reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol, hept-4-en-6-yn-1-ol, opens up new avenues for derivatization.

The primary alcohol can be further functionalized in numerous ways:

Oxidation: Mild oxidation would yield the corresponding aldehyde, while stronger conditions could re-form the carboxylic acid.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would produce an ether.

Esterification: Acylation with an acid chloride or anhydride would form an ester.

Derivatization for Analysis: The alcohol can be converted into derivatives, such as silyl (B83357) ethers, for techniques like gas chromatography-mass spectrometry (GC-MS). nd.gov

Decarboxylative reactions involve the removal of the carboxyl group and its replacement with another functional group. acs.org A classic example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with a halogen to produce an organohalide with one fewer carbon atom. Modern variations of decarboxylative halogenation offer milder conditions and broader substrate scope. acs.org

Another important class of reactions is decarboxylative coupling, where the carboxylate is used as a leaving group in cross-coupling reactions catalyzed by transition metals like palladium. rsc.orgresearchgate.net This allows for the formation of new C-C bonds where the carboxylic acid was previously located.

Reduction to Alcohols and Subsequent Derivatization

Intramolecular Cyclization and Cascade Reactions

The presence of multiple reactive sites within this compound makes it an excellent candidate for intramolecular cyclization and cascade reactions, leading to the formation of complex cyclic structures. mdpi.comwikipedia.org

Gold and other transition metals are known to catalyze the intramolecular addition of carboxylic acids to alkynes, a process known as cycloisomerization, to form unsaturated lactones. mdpi.comresearchgate.net For alkynoic acids, this typically results in the formation of five- or six-membered rings. mdpi.comiastate.edu The reaction of this compound could potentially lead to different cyclization products depending on the reaction conditions and the regioselectivity of the attack (exo-dig vs. endo-dig).

Cascade reactions, where a single set of reagents and conditions initiates a sequence of transformations, are also conceivable. wikipedia.orguwindsor.ca For example, an initial cyclization could be followed by further reactions involving the double bond or other parts of the newly formed ring system. The Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, is a powerful cascade reaction. uwindsor.ca Intramolecular versions of this reaction are particularly useful for constructing fused ring systems. uwindsor.ca

Table 3: Potential Intramolecular Cyclization Products

| Reaction Type | Catalyst | Key Intermediate/Product Type | Ring Size |

|---|---|---|---|

| Cycloisomerization | Gold(I) or (III) | Enol-lactone | 5- or 6-membered |

| Intramolecular Acylation | Polyphosphoric acid | Cyclic ketone | 5-, 6-, or 7-membered |

| Pauson-Khand type reaction | Cobalt/Rhodium | Bicyclic cyclopentenone | Fused rings |

Research on various unsaturated carboxylic acids has shown that intramolecular acylation using reagents like polyphosphoric acid can yield mixtures of cyclic ketones and lactones. rsc.orgrsc.org The specific products formed from this compound would depend on the reaction conditions, which dictate the mechanistic pathway followed.

Lactonization and Enol-Lactone Formation

The intramolecular cyclization of this compound and its derivatives is a powerful method for the formation of lactones, which are prevalent structural motifs in many biologically active natural products. mdpi.com These reactions can be triggered by various catalysts and reagents, leading to the formation of enol-lactones through different mechanisms.

Halolactonization is a classic method for the synthesis of lactones from unsaturated carboxylic acids. This process involves the reaction of the substrate with a halogen source, leading to the formation of a halonium ion intermediate, which is then trapped intramolecularly by the carboxylic acid. The stereochemical outcome of the reaction is often influenced by the geometry of the double bond and the nature of the substituents on the carboxylic acid chain. thieme-connect.de

In the case of γ,δ-unsaturated acids, such as derivatives of this compound, halolactonization typically proceeds via an exo-cyclization, resulting in the formation of a five-membered γ-lactone. The use of chiral catalysts can induce enantioselectivity in these reactions, providing access to optically active lactones. For instance, squaramide-based organocatalysts have been employed in enantioselective bromolactonizations, highlighting the importance of hydrogen bonding in achieving high levels of asymmetric induction. sci-hub.se The stability of the resulting bromolactones is often greater than their iodo-analogs, making them more amenable to purification and long-term storage. sci-hub.se

Detailed research findings on the halolactonization of substituted pent-4-enoic acids, which are structurally related to this compound, have shown that the diastereoselectivity of the cyclization is dependent on the position of substituents on the carbon chain. thieme-connect.de For example, 2-substituted and 3-substituted alk-4-enoic acids exhibit distinct diastereoselective outcomes upon halolactonization. thieme-connect.de

| Catalyst/Reagent | Halogen Source | Product Type | Key Feature |

| Squaramide Organocatalyst | N-Bromosuccinimide (NBS) | Chiral γ-Bromolactone | Enantioselective |

| Bis(collidine)iodine(I) hexafluorophosphate | I⁺ source | Medium-ring lactone | Electrophilic cyclization |

| N-(Phenylselanyl)phthalimide | PhSe⁺ source | γ-Lactone | Phenylselanyl)lactonization |

Gold catalysts have emerged as powerful tools for the intramolecular hydroacyloxylation of alkynoic acids, providing an efficient route to enol-lactones. mdpi.com These reactions typically proceed through a π-activation of the alkyne by the gold catalyst, rendering it susceptible to nucleophilic attack by the carboxylic acid. The regioselectivity of the cyclization is often high, favoring the formation of the exo-dig product. mdpi.com

For γ-alkynoic acids, gold-catalyzed cycloisomerization leads to the formation of γ-enol-lactones. mdpi.com The initially formed enol-lactone can then undergo further transformations, such as aminolysis or hydrolysis, to generate a variety of useful synthetic intermediates. mdpi.com For example, the reaction of the enol-lactone with an amine can produce γ-keto amides, which can then participate in cascade reactions to form complex polycyclic structures. mdpi.com

The efficiency of gold-catalyzed hydroacyloxylation can be influenced by the solvent and the nature of the gold catalyst. Water-soluble gold(I) complexes have been shown to be effective for the cyclization of γ-alkynoic acids in aqueous media. mdpi.com

| Catalyst System | Solvent | Product | Key Feature |

| KAuCl₄ | Acetonitrile (B52724) | γ-Hydroxy amides (after aminolysis) | Enantioselective cascade |

| Water-soluble β-cyclodextrin-tagged NHC-gold(I) | Water | γ-Enol-lactone | "On-water" catalysis |

| Iminophosphorane-based gold(I)-chloride | 1ChCl/2Urea (eutectic mixture) | γ-Enol-lactone | High efficiency in deep eutectic solvent |

Halolactonization Mechanisms and Stereochemical Outcomes

Ring-Forming Reactions Utilizing Multiple Unsaturations

The presence of both an alkene and an alkyne moiety in this compound allows for a range of cascade reactions that can form multiple rings in a single operation. These transformations are highly valuable for the rapid construction of complex molecular architectures.

The Conia-ene reaction is an intramolecular cyclization between an enolizable carbonyl compound and an alkyne or alkene. wikipedia.orgorganic-chemistry.org For substrates like this compound, the enol tautomer can react with the alkyne in a pericyclic-like transition state to form a new carbon-carbon bond and a cyclic product. wikipedia.org While thermal Conia-ene reactions often require high temperatures, the use of metal catalysts, particularly gold(I) complexes, has significantly expanded the scope and utility of this transformation. wikipedia.org

Gold-catalyzed Conia-ene reactions proceed under mild conditions and can exhibit high diastereoselectivity. wikipedia.org The mechanism involves the activation of the alkyne by the gold catalyst, which facilitates the nucleophilic attack of the enol. wikipedia.org This methodology has been successfully applied in the total synthesis of natural products. wikipedia.org

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for promoting cyclization reactions. soton.ac.uk In the context of unsaturated carboxylic acids, electrocatalytic methods can be used to initiate radical cyclizations. For instance, the Kolbe electrolysis of unsaturated carboxylic acids can generate radical intermediates that undergo intramolecular cyclization. researchgate.net With hept-6-enoic acid, a related compound, the intermediate radical undergoes partial cyclization to form a cyclopentylmethyl radical. researchgate.net

Electrochemical flow reactors have emerged as a powerful tool for conducting these transformations with high selectivity and conversion in a single pass. soton.ac.uk This approach allows for reagent-free oxidative cyclizations and the synthesis of substituted tetrahydrofurans and lactones. soton.ac.uk

Conia-Ene Cyclizations

Radical Chemistry and Single-Electron Transfer Processes

The unsaturated system of this compound is also amenable to radical reactions, which can be initiated through single-electron transfer (SET) processes. tdx.catnumberanalytics.com SET involves the transfer of a single electron from a donor to an acceptor, leading to the formation of radical ions. numberanalytics.com

In the context of unsaturated carbonyl compounds, SET reduction can invert the native polarity of the substrate, transforming an electrophilic species into a nucleophilic radical. tdx.cat This umpolung strategy opens up new avenues for reactivity, allowing for formal cross-electrophile couplings. tdx.cat Photoredox catalysis, using visible light, is a common method for mediating these SET processes. tdx.cat

Mechanistic studies have revealed that many reactions that were traditionally thought to proceed through polar mechanisms may also have radical character, involving a series of electron transfer events. rsc.org The generation of highly reactive radical species through SET can be key to the activation of otherwise inert substrates. d-nb.info

Generation and Reactivity of Radical Intermediates

The generation of radical intermediates from this compound would likely involve its unsaturated carbon-carbon bonds or the carboxylic acid group. Radical reactions offer a powerful tool for the construction of complex molecular architectures from simple precursors.

Research on related unsaturated systems, such as 1,6-enynes and hept-6-enoic acid derivatives, provides insight into the potential radical transformations of this compound. For instance, the generation of an alkyl radical from a hept-6-enoic acid derivative via an N-hydroxyphthalimide (NHPI) ester has been shown to readily undergo a 5-exo cyclization. thieme-connect.com This suggests that a radical generated at a suitable position on the this compound backbone could initiate intramolecular cyclization.

A study on the radical cyclization of 4,5-dihydroxyhept-6-enoic acid phenylselenoesters demonstrated the formation of cycloheptanone (B156872) derivatives through a 7-endo cyclization pathway. rsc.org The stereochemistry of the starting material was found to significantly influence the reaction's efficiency. rsc.org Furthermore, Kolbe electrolysis of hept-6-enoic acid has been shown to generate an intermediate radical that undergoes partial cyclization to a cyclopentylmethyl radical, highlighting another avenue for radical generation and subsequent reaction. researchgate.net

The following table summarizes findings from radical cyclization studies on compounds structurally related to this compound.

| Starting Material Type | Radical Generation Method | Key Transformation | Product Type | Reference |

| Hept-6-enoic acid-derived NHPI ester | Decarboxylative radical formation | 5-exo cyclization | Substituted lactam | thieme-connect.com |

| 4,5-Dihydroxyhept-6-enoic acid phenylselenoester | Treatment with tributyltin hydride and AIBN | 7-endo cyclization | Cycloheptanone derivative | rsc.org |

| Hept-6-enoic acid | Kolbe electrolysis | Decarboxylation and partial 5-exo-trig cyclization | Cyclopentylmethyl radical intermediate | researchgate.net |

Photoredox Catalysis in this compound Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide array of chemical transformations under mild conditions. bohrium.com The alkene and alkyne functionalities in this compound are prime targets for photoredox-catalyzed reactions.

Studies on terminal alkynes have demonstrated their participation in photoredox-catalyzed alkylsulfonylations, leading to the formation of α-sulfones with Markovnikov selectivity. rsc.org Furthermore, the combination of photoredox and nickel catalysis has enabled the syn-selective alkylarylation of terminal alkynes to produce trisubstituted alkenes. bohrium.comresearchgate.net Another powerful transformation is the copper/photoredox dual-catalyzed 1,2-difunctionalization of terminal alkynes to access stereodefined trisubstituted alkenes. acs.org These methodologies suggest that the terminal alkyne of this compound could be selectively functionalized to introduce various substituents.

The alkene moiety, on the other hand, could undergo photoredox-catalyzed difunctionalization reactions. For example, the organophotocatalytic carbo-heterofunctionalization of unactivated olefins with pendant nucleophiles, such as carboxylic acids, has been reported to furnish products with 1,4-functional group relationships. rsc.org In the context of this compound, the internal carboxylic acid could potentially act as an intramolecular nucleophile in such a transformation. The photocatalytic intramolecular oxylactonization of 5-arylpent-4-enoic acids using an acridinium (B8443388) photocatalyst to form aroyllactones further supports the feasibility of intramolecular cyclizations involving the carboxylic acid group under photoredox conditions. thieme-connect.de

The table below outlines relevant research on the photoredox-catalyzed transformations of terminal alkynes and alkenoic acids.

| Substrate Type | Catalytic System | Key Transformation | Product Type | Reference |

| Terminal aryl alkynes | Photoredox catalysis | Alkylsulfonylation | α-Sulfones | rsc.org |

| Terminal alkynes | Photoredox and nickel catalysis | syn-Alkylarylation | Trisubstituted alkenes | bohrium.comresearchgate.net |

| Terminal alkynes | Copper/photoredox dual catalysis | 1,2-Difunctionalization | (E)-Alkenyl nitriles and thiocyanates | acs.org |

| Unactivated terminal olefins with pendant carboxylic acids | Organophotoredox catalysis | Carbo-heterofunctionalization | γ-Acyloxy esters, ketones, and nitriles | rsc.org |

| 5-Arylpent-4-enoic acids | Acridinium photocatalysis | Intramolecular oxylactonization | Aroyllactones | thieme-connect.de |

These findings underscore the vast potential of photoredox catalysis to effect novel transformations on a molecule like this compound, enabling the selective functionalization of its unsaturated moieties or facilitating intramolecular cyclizations to generate complex cyclic structures.

Derivatives and Analogues of Hept 4 En 6 Ynoic Acid: Design and Synthesis

Design Principles for Functionalized Derivatives

The functionalization of Hept-4-en-6-ynoic acid is a deliberate process aimed at introducing new chemical features to alter its intrinsic properties. Key strategies involve the incorporation of diverse atoms and molecular frameworks, as well as the systematic modification of its carbon backbone.

Introducing heteroatoms (e.g., oxygen, nitrogen, sulfur) or aromatic rings into the this compound scaffold can profoundly influence its electronic structure, polarity, and capacity for intermolecular interactions. These modifications are crucial for developing molecules with specific applications, such as in medicinal chemistry or material science.

For instance, an iron-catalyzed radical reaction has been developed that allows for the coupling of heteroatom-containing alkenes without disturbing the heteroatom group, a method applicable to the vinyl moiety of this compound. This enables the formation of complex carbon-carbon bonds while preserving the incorporated heteroatom. Similarly, the synthesis of but-2-enoic acid derivatives with various aromatic and heteroaromatic groups has been demonstrated, providing a template for creating analogous structures from this compound. The introduction of these groups can create derivatives with potential biological activity or unique material properties.

Table 1: Strategies for Incorporating Functional Groups

| Functional Group Type | Synthetic Strategy Example | Potential Impact on Properties |

|---|---|---|

| Heteroatom (Nitrogen) | Nickel-catalyzed amination of the double bond. | Alters polarity, introduces hydrogen bonding capabilities, potential for further functionalization. |

| Heteroatom (Oxygen) | Epoxidation of the double bond followed by ring-opening with an oxygen nucleophile. | Increases polarity, creates precursors for polyols. |

| Aromatic System | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) at the terminal alkyne. | Enhances thermal stability, introduces electronic and photophysical properties. |

| Heteroaromatic System | Cycloaddition reactions involving the en-yne system to form heterocyclic rings. | Introduces specific biological recognition motifs or coordination sites for metals. |

Altering the length and branching of the carboxylic acid chain is a fundamental strategy for fine-tuning the physicochemical properties of fatty acid-like molecules. These modifications directly impact characteristics such as melting point, solubility, and steric hindrance around the reactive en-yne and carboxyl groups.

Chain Length: The length of the hydrocarbon chain significantly affects the molecule's hydrophobicity and melting point. Longer chains generally lead to higher melting points and greater hydrophobicity. In the context of this compound, extending the propyl chain between the carboxyl group and the double bond could be achieved through multi-step synthetic routes, potentially starting from longer-chain precursors. Conversely, shortening the chain would increase its relative polarity. Studies on various fatty acids show that even minor changes in chain length can alter physical properties and biological interactions.

Branching: Introducing alkyl branches along the carbon backbone can disrupt crystal packing, typically leading to a lower melting point and increased solubility in nonpolar solvents. Branched-chain fatty acids can be synthesized using zeolite catalysts to induce skeletal isomerization in unsaturated fatty acids, a principle that could be adapted for this compound. Branching also introduces chiral centers, opening the door to stereoisomeric derivatives. The position of the branching influences the molecule's conformational flexibility and how it interacts with biological systems or self-assembles in materials.

Incorporation of Heteroatoms and Aromatic Systems

Synthesis of Esters, Amides, and Thioesters of this compound

The carboxyl group of this compound is a versatile handle for the synthesis of various acyl derivatives, including esters, amides, and thioesters. These transformations are fundamental in organic synthesis, enabling the modulation of the compound's properties for applications ranging from prodrugs to material science building blocks. The core of these syntheses involves the activation of the carboxylic acid followed by nucleophilic attack by an alcohol, amine, or thiol.

Esters are commonly prepared by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. The reaction is typically catalyzed by a strong acid like sulfuric acid and is reversible. To drive the reaction to completion, the water formed is often removed, or an excess of the alcohol is used. For more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or acid anhydride (B1165640), which then readily reacts with the alcohol. For instance, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl hept-4-en-6-ynoate.

Amides are synthesized by the condensation of this compound with a primary or secondary amine. Direct reaction requires high temperatures, which can be detrimental to the sensitive en-yne moiety. Therefore, the use of coupling agents is standard practice. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid to facilitate amide bond formation under mild conditions. For example, reacting this compound with isobutylamine (B53898) in the presence of EDC would yield N-isobutylhept-4-en-6-ynamide. The synthesis of various amides from related unsaturated acids, such as (E)-7-(3,4-methylenedioxyphenyl)hept-2-enoic acid, has been documented, confirming the viability of this approach.

Thioesters are sulfur analogues of esters and are important intermediates in both biochemical pathways and organic synthesis. They can be prepared from this compound by several methods. One common route involves activating the carboxylic acid (e.g., as an acyl chloride) and reacting it with a thiol. Alternatively, direct coupling of the carboxylic acid with a thiol can be achieved using coupling agents similar to those used in amide synthesis. More recent methods include transition-metal-catalyzed cross-coupling reactions or photocatalytic reactions with disulfides, which offer high efficiency and functional group tolerance. These modern methods could be particularly useful for preserving the delicate en-yne structure of this compound during the synthesis of its thioester derivatives.

Table 2: General Synthesis of this compound Derivatives

| Derivative Type | Nucleophile | Common Reagents/Catalysts | Product Example |

|---|---|---|---|

| Ester | Ethanol (C₂H₅OH) | H₂SO₄ (catalyst), heat | Ethyl hept-4-en-6-ynoate |

| Amide | Propylamine (C₃H₇NH₂) | EDC, HOBt | N-Propylhept-4-en-6-ynamide |

| Thioester | Ethanethiol (C₂H₅SH) | DCC or conversion to acyl chloride followed by addition of thiol | S-Ethyl hept-4-en-6-ynethioate |

Advanced Spectroscopic and Analytical Investigations of Hept 4 En 6 Ynoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like Hept-4-en-6-ynoic acid. The acidic proton of the carboxyl group is typically observed in the 1H NMR spectrum between 10 and 13 ppm, while the carboxyl carbon exhibits a signal in the 13C NMR spectrum between 170 and 185 ppm. princeton.edu

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound derivatives.

Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate the chemical shifts of protons directly attached to carbon atoms, providing a clear map of the C-H bonds within a molecule.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). princeton.edu This is particularly useful for piecing together the carbon skeleton and identifying the positions of functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and conformation of complex derivatives in solution. mdpi.com

J-Resolved (JRES) spectroscopy separates chemical shifts and coupling constants onto two different axes, simplifying the analysis of complex multiplets in the 1H NMR spectrum.

These techniques, often used in combination, allow for the complete and unambiguous structural elucidation of intricate derivatives of this compound that may be synthesized for various research purposes. mdpi.comdoi.org

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes. For derivatives of this compound, DNMR can provide valuable insights into:

Conformational Isomerism: Many organic molecules, including derivatives of this compound, can exist as a mixture of rapidly interconverting conformers at room temperature. By varying the temperature of the NMR experiment, it is possible to slow down this exchange and observe the individual conformers. mdpi.com This allows for the determination of the energy barriers to rotation around single bonds and the relative populations of different conformations. mdpi.com

Reaction Mechanisms: DNMR can be used to monitor the progress of chemical reactions in real-time, providing information about the rates of reaction and the presence of any transient intermediates.

A study on Z-isomeric pitavastatin (B1663618) analogues, which share some structural similarities with potential derivatives of this compound, demonstrated the use of temperature-dependent 1H NMR to resolve signals from interconverting rotamers at low temperatures. mdpi.com This allowed for the calculation of Gibbs free energies and rotational energy barriers. mdpi.com

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers unique insights into the structure and properties of materials in their solid form. For this compound and its derivatives, ssNMR can be used to:

Characterize Crystalline and Amorphous Forms: ssNMR can distinguish between different crystalline polymorphs and amorphous phases, which can have significantly different physical properties. Studies on other unsaturated carboxylic acids have shown that solid-state photoreactivity is highly dependent on the crystal structure. uoguelph.caresearchgate.net

Investigate Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal details about hydrogen bonding and other intermolecular interactions that govern the packing of molecules in the solid state. acs.org For carboxylic acids, ssNMR has been used to identify the presence of hydrogen-bonded dimers. acs.org

Probe Molecular Mobility: ssNMR can detect molecular motion in the solid state, such as the rotation of methyl groups or the libration of larger molecular fragments. The absence of carboxylic protons in some solid-state 1H NMR spectra can indicate their mobility. acs.org

Dynamic NMR for Conformational and Mechanistic Insights

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the characterization of this compound and its derivatives.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. doi.orgrsc.orgacs.org This is a critical step in the identification of unknown compounds or the confirmation of the synthesis of a target molecule. The monoisotopic mass of this compound is 124.052429 Da. chemspider.comnih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C7H8O2 |

| Monoisotopic Mass | 124.052429 Da |

This table presents the key mass spectrometry data for the parent compound, this compound.

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are fragmented and their fragments are subsequently analyzed. nih.govlongdom.org This provides detailed structural information about the original molecule. nih.gov

In an MS/MS experiment, a precursor ion (in this case, the molecular ion of this compound or its derivative) is selected and then subjected to collision-induced dissociation (CID) or other fragmentation methods. longdom.org The resulting product ions are then detected, creating a fragmentation spectrum.

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule and understand its fragmentation pathways. For carboxylic acids, a common fragmentation is the McLafferty rearrangement, which results in a characteristic ion at m/z 60. libretexts.org Other expected fragmentations for this compound would involve cleavages at the double and triple bonds, as well as loss of small neutral molecules like H2O and CO. spectroscopyonline.com

Table 2: Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 124 | [M-H2O]+ | H2O |

| 124 | [M-CO2H]+ | CO2H |

This table outlines the predicted fragmentation patterns for this compound under tandem mass spectrometry conditions, providing insights into its structural components.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. These vibrations are specific to the functional groups present in the molecule, offering a powerful tool for structural elucidation and reaction monitoring. rsc.orgresearchgate.net

Correlating Vibrational Modes with Specific Functional Group Reactivity

The IR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its constituent functional groups: the carboxylic acid (-COOH), the carbon-carbon double bond (C=C), and the carbon-carbon triple bond (C≡C). The reactivity of these groups can be directly correlated with their vibrational frequencies. bohrium.comresearchgate.net

The carboxylic acid group exhibits several characteristic vibrations. The O-H stretch gives rise to a very broad absorption in the IR spectrum, typically in the range of 2500–3300 cm⁻¹. libretexts.orglibretexts.org The C=O stretch of the carbonyl group shows a strong absorption between 1710 and 1760 cm⁻¹. libretexts.orglibretexts.org The position of this peak is sensitive to hydrogen bonding; in its dimeric, hydrogen-bonded form, the absorption appears around 1710 cm⁻¹, while the free monomer absorbs at a higher frequency of 1760 cm⁻¹. libretexts.orglibretexts.org Conjugation with the adjacent double bond is expected to lower the C=O stretching frequency by 20-30 cm⁻¹. libretexts.orglibretexts.org The C-O stretch is typically observed in the 1320–1210 cm⁻¹ region. spectroscopyonline.com

The carbon-carbon triple bond (C≡C) of the alkyne moiety typically shows a stretching vibration in the region of 2100–2260 cm⁻¹. For terminal alkynes, this peak is usually sharp and of medium intensity. The C-H stretch of the terminal alkyne is expected around 3300 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene group exhibits a stretching vibration in the 1620–1680 cm⁻¹ range. The exact position and intensity of these peaks can be influenced by the conjugation between the double and triple bonds.

Changes in the positions and intensities of these vibrational bands can indicate the participation of the respective functional groups in chemical reactions. For instance, a reaction involving the carboxylic acid group would lead to the disappearance or significant alteration of the O-H and C=O stretching bands. Similarly, reactions at the double or triple bond would be reflected in changes to their characteristic stretching frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Characteristic broadness due to hydrogen bonding. libretexts.orglibretexts.org |

| Carboxylic Acid | C=O stretch | 1710-1760 | Position dependent on hydrogen bonding and conjugation. libretexts.orglibretexts.org |

| Carboxylic Acid | C-O stretch | 1320-1210 | Can be coupled with other vibrations. spectroscopyonline.com |

| Alkyne | C≡C stretch | 2100-2260 | Intensity varies with substitution. |

| Alkyne | ≡C-H stretch | ~3300 | Characteristic for terminal alkynes. |

| Alkene | C=C stretch | 1620-1680 | Position influenced by conjugation and substitution. |

In-situ Monitoring of Chemical Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. oup.commt.com Vibrational spectroscopy, particularly in-situ IR and Raman, is well-suited for this purpose. researchgate.netresearchgate.net

For reactions involving this compound, an IR probe can be directly inserted into the reaction vessel, allowing for the continuous collection of spectra as the reaction progresses. researchgate.net This approach enables the tracking of the disappearance of reactant peaks and the appearance of product peaks. For example, in an esterification reaction, one would observe a decrease in the intensity of the broad O-H stretch of the carboxylic acid and the appearance of new C-O stretching bands characteristic of the ester product.

Raman spectroscopy offers a complementary technique, particularly advantageous for reactions in aqueous media where the strong IR absorption of water can be problematic. bohrium.com It is also highly sensitive to changes in the non-polar C=C and C≡C bonds, making it ideal for monitoring reactions such as hydrogenation or addition reactions across these unsaturated sites.

X-ray Crystallography for Absolute Stereochemistry and Conformation